Thiomorpholine vs. Morpholine: Structural Differentiation by Sulfur Incorporation
The presence of a thiomorpholine ring in 5-amino-2-(thiomorpholin-4-yl)benzoic acid introduces a sulfur atom at position 4 of the heterocycle, whereas its closest analog, 5-amino-2-(morpholin-4-yl)benzoic acid, contains an oxygen atom at the same position . This single-atom substitution increases the molecular weight from 222.24 g/mol (morpholine analog) to 238.31 g/mol and alters the compound's electronic distribution and hydrogen-bonding capabilities [1].
| Evidence Dimension | Molecular Weight and Heteroatom Composition |
|---|---|
| Target Compound Data | 238.31 g/mol; contains sulfur (thiomorpholine) |
| Comparator Or Baseline | 5-Amino-2-(morpholin-4-yl)benzoic acid: 222.24 g/mol; contains oxygen (morpholine) |
| Quantified Difference | Increase of 16.07 g/mol (sulfur vs. oxygen); change in polarizability and logP |
| Conditions | Structural comparison based on chemical formula and ring composition |
Why This Matters
The sulfur atom's larger size and lower electronegativity relative to oxygen directly impact the compound's lipophilicity and metabolic stability, influencing its suitability for specific medicinal chemistry campaigns targeting distinct biological pathways.
- [1] PubChem. (2019). 5-Amino-2-(morpholin-4-yl)benzoic acid (CID: 16217120). View Source
